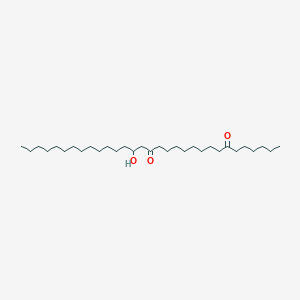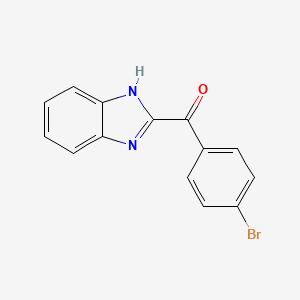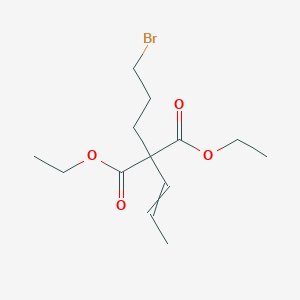
18-Hydroxyhentriacontane-7,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Hydroxyhentriacontane-7,16-dione is a chemical compound that belongs to the class of β-diketones. It is a long-chain aliphatic compound with hydroxyl and ketone functional groups. This compound is found in the epicuticular waxes of certain plant species, where it plays a role in protecting the plant from environmental stressors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxyhentriacontane-7,16-dione can be achieved through the modification of bio-based β-diketones extracted from wheat straw wax. One method involves the Michael addition reaction of hentriacontane-14,16-dione with methyl acrylate or bio-derived dimethyl itaconate via microwave heating . The Michael adducts can be used directly as esters or hydrolyzed to their acid form.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of β-diketones from agricultural waste products such as wheat straw wax. The extracted β-diketones are then chemically modified to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
18-Hydroxyhentriacontane-7,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone groups can be reduced to form alcohols.
Substitution: The hydroxyl and ketone groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketonated derivatives of hentriacontane, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
18-Hydroxyhentriacontane-7,16-dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of long-chain β-diketones.
Biology: Investigated for its role in plant cuticular waxes and its potential protective functions.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the development of bio-derived chelating agents for metal recovery from aqueous waste streams
Mechanism of Action
The mechanism of action of 18-Hydroxyhentriacontane-7,16-dione involves its interaction with various molecular targets and pathways. In plants, it contributes to the formation of a protective wax layer on the surface, reducing water loss and protecting against environmental stressors. The compound’s lipophilic nature allows it to interact with lipid membranes and other hydrophobic molecules .
Comparison with Similar Compounds
18-Hydroxyhentriacontane-7,16-dione can be compared with other similar compounds, such as:
Hentriacontane-14,16-dione: A β-diketone with similar structural features but lacking the hydroxyl group.
16-Hydroxyhentriacontan-14-one: A mid-chain β-ketol isomer with a hydroxyl group at a different position.
14-Hydroxytriacontan-15-one: Another mid-chain α-ketol isomer with a hydroxyl group at a different position
The uniqueness of this compound lies in its specific hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
89357-02-8 |
|---|---|
Molecular Formula |
C31H60O3 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
18-hydroxyhentriacontane-7,16-dione |
InChI |
InChI=1S/C31H60O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h30,33H,3-28H2,1-2H3 |
InChI Key |
HSHLLVSTJKVUJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)CCCCCCCCC(=O)CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14393557.png)


![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)
![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)

![1,3,5-Triphenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14393601.png)

![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
